5-Acetyl-1,2-dimethylimidazole

Übersicht

Beschreibung

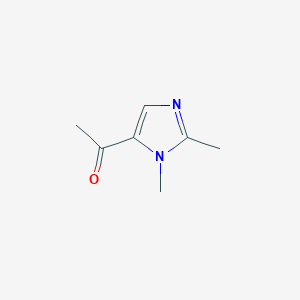

5-Acetyl-1,2-dimethylimidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an acetyl group at the 5-position and two methyl groups at the 1 and 2 positions of the imidazole ring. It is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-1,2-dimethylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylimidazole with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the acetylated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems for precise control over reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Acetyl-1,2-dimethylimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the acetyl group or the imidazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve desired substitutions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

5-Acetyl-1,2-dimethylimidazole serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, making it useful for creating complex organic molecules.

Synthesis of Imidazole Derivatives

Imidazole derivatives are crucial in pharmaceuticals and agrochemicals. This compound can be used to synthesize various functionalized imidazoles through reactions such as:

- Alkylation : Reacting with alkyl halides to introduce alkyl groups.

- Acylation : Using acyl chlorides to modify the imidazole ring.

Table 1: Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Alkylation | This compound + RX | Alkylated Imidazole |

| Acylation | This compound + RCOCl | Acylated Imidazole |

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry due to its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that modifications to the imidazole ring can enhance its ability to inhibit tumor growth.

Case Study: Cytotoxic Activity

In a study published in the Journal of Natural Products, derivatives of imidazoles were tested against human cancer cell lines. The results indicated that certain modifications led to significant increases in cytotoxicity compared to unmodified compounds .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Its derivatives have been tested against bacteria and fungi, showing effectiveness as potential antimicrobial agents.

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Environmental Applications

Imidazoles are being explored for their utility in green chemistry as solvents or catalysts that reduce environmental impact.

Ionic Liquid Applications

Ionic liquids based on imidazolium can be synthesized from this compound and have been shown to be effective in biomass processing and catalysis. These ionic liquids provide a non-volatile alternative to traditional solvents, thus minimizing hazardous waste.

Case Study: Biomass Treatment

A study demonstrated that ionic liquids derived from imidazoles could effectively dissolve lignocellulosic biomass, enhancing the efficiency of subsequent saccharification processes .

Wirkmechanismus

The mechanism of action of 5-Acetyl-1,2-dimethylimidazole involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites. The acetyl group and the imidazole ring play crucial roles in its binding affinity and specificity. The compound can also participate in redox reactions, influencing cellular pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

1,2-Dimethylimidazole: Lacks the acetyl group, resulting in different reactivity and applications.

5-Methyl-1,2-dimethylimidazole: Similar structure but with a methyl group instead of an acetyl group at the 5-position.

5-Acetylimidazole: Lacks the methyl groups at the 1 and 2 positions, affecting its chemical properties and uses.

Uniqueness: 5-Acetyl-1,2-dimethylimidazole is unique due to the presence of both the acetyl group and the two methyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound with distinct applications compared to its analogs.

Biologische Aktivität

5-Acetyl-1,2-dimethylimidazole is a heterocyclic organic compound belonging to the imidazole family, characterized by its unique structure that includes an acetyl group at the 5-position and two methyl groups at the 1 and 2 positions of the imidazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

- Molecular Formula : C₆H₈N₂O

- CAS Number : 103747-88-2

- Solubility : Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Interaction : It may act as an enzyme inhibitor or activator, influencing various biochemical pathways.

- Cellular Effects : The compound can affect cell signaling pathways, gene expression, and cellular metabolism, although specific pathways remain to be fully elucidated.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance:

- Bacterial Inhibition : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain analogs were reported as low as 12.5 μg/ml against Salmonella typhi .

- Fungal Activity : Some derivatives displayed antifungal activity with MIC values ranging from 2 to 19 μg/ml against common fungal strains like Candida albicans and Aspergillus niger.

Antiviral Properties

Research indicates that certain imidazole derivatives can act as antiviral agents. For example:

- A library of benzimidazole analogs demonstrated effective antiviral activity against Bovine Viral Diarrhea Virus (BVDV), suggesting potential applications in treating viral infections .

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicological studies:

- Acute Toxicity Studies : In animal models, the compound exhibited a no observed adverse effect level (NOAEL) of 100 mg/kg bw/day for repeated oral exposure. However, higher doses resulted in adverse effects such as liver cell degeneration .

- Dermal Exposure Risks : The compound is considered hazardous with potential irritant effects upon skin contact, necessitating careful handling protocols in laboratory settings .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,2-Dimethylimidazole | Lacks acetyl group | Limited antimicrobial activity |

| 5-Methyl-1,2-dimethylimidazole | Contains a methyl group instead of acetyl | Moderate biological activity |

| 5-Acetylimidazole | Lacks methyl groups at positions 1 and 2 | Different reactivity; less versatile |

| This compound | Unique combination of acetyl and methyl groups | Broad spectrum antimicrobial activity |

Case Studies

Several studies highlight the efficacy of imidazole derivatives in clinical settings:

- A study on the synthesis and biological evaluation of various imidazoles demonstrated that compounds with acetyl substitutions exhibited enhanced antibacterial properties compared to their non-acetylated counterparts.

- Another investigation into the pharmacological properties of related compounds revealed promising results in inhibiting specific enzymes associated with cancer progression .

Eigenschaften

IUPAC Name |

1-(2,3-dimethylimidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(10)7-4-8-6(2)9(7)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRRBYWUFAARCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541903 | |

| Record name | 1-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103747-88-2 | |

| Record name | 1-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.